1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole
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Overview
Description
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a 2,5-dimethylbenzenesulfonyl group and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of hydrazonoyl halides and triethylamine in a suitable solvent like dioxane.
Construction of the Quinazoline Moiety: The quinazoline ring is typically formed through a series of condensation reactions involving suitable amines and aldehydes.
Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The compound may also interact with receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 3-(3,4-Dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
1-[3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the combination of triazole, quinazoline, and indole moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-16-11-12-17(2)22(15-16)33(31,32)25-24-26-23(29-14-13-18-7-3-5-9-20(18)29)19-8-4-6-10-21(19)30(24)28-27-25/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKUFHLWNPTSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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